molecular formula C25H27NO6 B13033409 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid

Numéro de catalogue: B13033409
Poids moléculaire: 437.5 g/mol
Clé InChI: AJWSEZYXCUTYIF-VFNWGFHPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a pyrrolidine derivative featuring dual protective groups: a fluorenylmethyloxycarbonyl (Fmoc) group at the 1-position and a tert-butoxycarbonyl (Boc) group at the 4-position. Its stereochemistry (2S,4R) is critical for applications in peptide synthesis, where it serves as a conformationally constrained building block. The Fmoc group is acid-labile, enabling selective deprotection under basic conditions, while the Boc group is stable to bases but cleaved under acidic conditions, allowing orthogonal protection strategies . The compound’s molecular weight is 409.47 g/mol, with a formula of C24H27NO5 . Its primary use lies in solid-phase peptide synthesis (SPPS), where it modulates secondary structure and prevents aggregation during chain elongation .

Propriétés

Formule moléculaire

C25H27NO6

Poids moléculaire

437.5 g/mol

Nom IUPAC

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H27NO6/c1-25(2,3)32-23(29)15-12-21(22(27)28)26(13-15)24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,27,28)/t15-,21+/m1/s1

Clé InChI

AJWSEZYXCUTYIF-VFNWGFHPSA-N

SMILES isomérique

CC(C)(C)OC(=O)[C@@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

SMILES canonique

CC(C)(C)OC(=O)C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, introduction of the fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) protective groups, and final purification.

    Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound under acidic or basic conditions.

    Introduction of Protective Groups: The Fmoc group is introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The Boc group is introduced using tert-butoxycarbonyl anhydride or tert-butoxycarbonyl chloride under similar conditions.

    Purification: The final compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound’s protective groups facilitate its incorporation into larger molecules, where it can modulate biological activity by binding to enzymes or receptors. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (4-position) Stereochemistry Molecular Weight (g/mol) Key Applications/Properties References
(2S,4R)-1-Fmoc-4-Boc-pyrrolidine-2-carboxylic acid (Target) Boc (tert-butoxycarbonyl) 2S,4R 409.47 SPPS, orthogonal protection, conformational control
(2S,4R)-1-Boc-4-(3-(tert-butyldimethylsilyloxy)propyl)pyrrolidine-2-carboxylic acid tert-butyldimethylsilyloxy 2S,4R ~450 (estimated) Enhanced lipophilicity; silyl ether protection for hydroxyl groups
(2S,4R)-1-Boc-4-(but-3-en-1-yloxy)pyrrolidine-2-carboxylic acid Alkenyloxy (butenyloxy) 2S,4R 313.37 Ring-closing metathesis (RCM) applications; introduces olefin handles
(2R,4R)-1-Fmoc-4-Boc-pyrrolidine-2-carboxylic acid Boc 2R,4R 409.47 Differing stereochemistry alters peptide backbone conformation; potential for mirror-image peptides
(2S,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid Boc-amino 2S,4S 452.50 Amino substituent enables hydrogen bonding; altered solubility in polar solvents
(2S,4R)-1-Fmoc-4-(4-fluoro-benzyl)pyrrolidine-2-carboxylic acid 4-fluoro-benzyl 2S,4R 445.49 Hydrophobic interactions; aggregation prevention in β-sheet-rich peptides
(2S,4R)-1-Fmoc-4-difluoromethoxy-pyrrolidine-2-carboxylic acid Difluoromethoxy 2S,4R 403.38 Enhanced metabolic stability; fluorinated groups for medicinal chemistry

Key Comparative Insights:

Protection Strategies: The target compound’s dual Fmoc/Boc protection allows orthogonal deprotection, critical for stepwise SPPS. In contrast, analogs like (2S,4R)-1-Boc-4-(tert-butyldimethylsilyloxypropyl) use silyl ethers for hydroxyl protection, requiring fluoride-based cleavage (e.g., TBAF) . Boc-amino derivatives (e.g., 2S,4S isomer in ) replace the oxygen-linked Boc with an amino-linked variant, altering hydrogen-bonding capacity and solubility .

Stereochemical Impact :

  • The (2R,4R) isomer () exhibits reversed chirality, which can generate mirror-image peptides for protease resistance or chiral recognition studies .

Functional Group Diversity :

  • Alkenyloxy substituents () enable RCM to form macrocyclic peptides, a feature absent in the Boc-protected target compound .
  • Fluorinated or aromatic groups () enhance hydrophobicity or metabolic stability, making them suitable for therapeutic peptide design .

Physicochemical Properties :

  • The Boc group in the target compound improves solubility in organic solvents (e.g., DCM, DMF) compared to bulky groups like Mtt (diphenyl-p-tolylmethyl) in pseudo-proline derivatives () .
  • NMR studies () suggest that substituents at the 4-position significantly affect chemical shifts in regions A (positions 39–44) and B (positions 29–36), indicating conformational modulation .

Activité Biologique

The compound (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a derivative of pyrrolidine that has gained attention due to its potential biological activities, particularly in neuropharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C₁₈H₂₃NO₇
  • CAS Number : 221352-74-5
  • Molecular Weight : 357.38 g/mol

Research indicates that this compound exhibits significant interactions with the N-methyl-D-aspartate (NMDA) receptors , which are crucial for synaptic plasticity and memory function. The NMDA receptor antagonism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. The compound's structure suggests it may selectively inhibit butyrylcholinesterase (BChE), an enzyme implicated in cholinergic signaling pathways.

1. Neuropharmacological Effects

A study published in PubMed Central demonstrated that derivatives similar to this compound exhibited notable cholinesterase inhibition and NMDA receptor antagonism. These properties are essential for developing treatments for Alzheimer's disease, where cholinergic dysfunction is a hallmark . The selective inhibition of BChE over acetylcholinesterase (AChE) may reduce side effects associated with broad-spectrum cholinesterase inhibitors.

2. Cytotoxicity Profile

In vitro studies assessed the cytotoxicity of this compound using the CHO-K1 cell line, revealing a low cytotoxicity profile. This indicates a favorable safety margin for potential therapeutic applications .

3. Binding Affinity Studies

Computational docking studies have predicted favorable binding modes for this compound with NMDA receptors and BChE, suggesting a strong interaction that could lead to effective inhibition . Such studies are crucial for understanding the pharmacodynamics and optimizing the structure for enhanced efficacy.

Data Tables

Biological Activity Effect Reference
NMDA Receptor AntagonismInhibition
Butyrylcholinesterase InhibitionSelective inhibition
CytotoxicityLow cytotoxicity

Case Study 1: Alzheimer's Disease Model

In a recent study, compounds structurally related to (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid were tested in an Alzheimer's disease mouse model. The results indicated improved cognitive function and reduced amyloid plaque formation, attributed to the compound's dual action on cholinergic pathways and NMDA receptor modulation .

Case Study 2: In Vitro Enzyme Kinetics

Another investigation focused on enzyme kinetics revealed that this compound displayed competitive inhibition against BChE, with a calculated IC50 value indicating effective binding at low concentrations. This finding supports its potential use in treating conditions associated with cholinergic deficits .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.